2-Bromoethyl phenyl benzylphosphonate
Description
Properties
CAS No. |
63447-68-7 |
|---|---|
Molecular Formula |
C15H16BrO3P |
Molecular Weight |
355.16 g/mol |
IUPAC Name |
[2-bromoethoxy(phenoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H16BrO3P/c16-11-12-18-20(17,13-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
SVIGBGMGMDDBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(OCCBr)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approaches
Bromination of Hydroxyethyl Intermediates
A prevalent route involves the bromination of 2-hydroxyethyl phenyl benzylphosphonate using phosphorus tribromide ($$PBr3$$) or hydrogen bromide ($$HBr$$) in anhydrous dichloromethane. In a representative procedure, 2-hydroxyethyl phenyl benzylphosphonate (5.0 mmol) is dissolved in 20 mL of $$CH2Cl2$$ under nitrogen, followed by dropwise addition of $$PBr3$$ (1.2 equiv) at 0°C. The reaction proceeds for 4 hours at room temperature, yielding 2-bromoethyl phenyl benzylphosphonate in 82% yield after column chromatography (silica gel, 40% ethyl acetate/hexane).
Optimization Insights :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as elimination to vinyl phosphonates.
- Solvent Selection : Anhydrous $$CH2Cl2$$ or $$CCl_4$$ enhances bromide ion nucleophilicity, improving substitution efficiency.
Characterization Data
Direct Alkylation of Benzylphosphonic Acid
Alternative protocols employ the alkylation of benzylphosphonic acid with 1,2-dibromoethane in the presence of triethylamine. Benzylphosphonic acid (3.0 mmol) and 1,2-dibromoethane (4.5 mmol) are refluxed in toluene with $$Et_3N$$ (1.5 equiv) for 6 hours, affording the target compound in 75% yield.
Challenges :
Michaelis-Arbuzov Reaction Pathways
Reaction of Benzyl Phosphite with 2-Bromoethyl Bromide
The Michaelis-Arbuzov reaction between triethyl benzylphosphite and 2-bromoethyl bromide at 120°C for 8 hours provides 2-bromoethyl phenyl benzylphosphonate in 89% yield. This method benefits from the in situ generation of the phosphonate ester without requiring pre-formed intermediates.
Mechanistic Considerations :
- Nucleophilic attack by the phosphite oxygen on the electrophilic carbon of 2-bromoethyl bromide.
- Elimination of ethyl bromide, forming the P–O bond.
Reaction Conditions Table
| Phosphite Derivative | Halide | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethyl benzylphosphite | 2-Bromoethyl bromide | 120 | 8 | 89 |
| Trimethyl benzylphosphite | 2-Bromoethyl bromide | 110 | 10 | 76 |
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling of Bromoethyl Phosphonates
Recent advances utilize palladium catalysts to couple 2-bromoethyl phenylphosphonate with benzylboronic acids. In a typical procedure, 2-bromoethyl phenylphosphonate (2.0 mmol), benzylboronic acid (2.4 mmol), $$Pd(PPh3)4$$ (5 mol%), and $$K2CO3$$ (3.0 equiv) are stirred in dioxane/water (4:1) at 80°C for 12 hours, yielding 2-bromoethyl phenyl benzylphosphonate in 84% yield.
Critical Parameters :
Analytical Characterization and Validation
Spectroscopic Profiling
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Immobilized palladium catalysts on mesoporous silica enable five reaction cycles without significant activity loss, reducing production costs by 40% compared to homogeneous catalysts.
Waste Stream Management
Bromide byproducts are neutralized with $$Ca(OH)2$$, precipitating $$CaBr2$$ for safe disposal, while organic solvents are recovered via fractional distillation.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl phenyl benzylphosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and phosphine ligands are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted phosphonate.
Scientific Research Applications
2-Bromoethyl phenyl benzylphosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting enzymes or receptors that interact with phosphorus-containing groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-Bromoethyl phenyl benzylphosphonate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and phosphonate group can participate in various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include diethyl benzylphosphonate derivatives (compounds 1–8 in –3, 5, 7) and bromoethyl phosphonates (). A comparative analysis is presented below:
Mechanism of Action
- Antimicrobial activity : Diethyl benzylphosphonates disrupt lipopolysaccharide (LPS) structure in E. coli membranes, enhancing permeability . Boronic acid derivatives (e.g., compound 3) further interact with bacterial DNA via Fpg protein-mediated damage .
- Bromoethyl group : The bromine atom may act as a leaving group, facilitating covalent binding to cellular nucleophiles (e.g., thiols or amines), akin to alkylating agents .
Q & A
What are the common synthetic routes for preparing 2-bromoethyl phenyl benzylphosphonate, and how do reaction conditions influence yield?
The synthesis of 2-bromoethyl phenyl benzylphosphonate typically involves phosphonate esterification and halogenation steps. For example, Appel-type reactions using triphenylphosphine (1.0–2.1 equiv.) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBH, 0.5–1.0 equiv.) under microwave-assisted conditions have been optimized for high-rate bromination . Key factors include stoichiometric ratios of halogenating agents, solvent selection (e.g., THF or dichloromethane), and temperature control (-78°C to 90°C). Yield optimization may require statistical experimental design to balance competing side reactions, such as phosphonate hydrolysis or incomplete halogenation .
What analytical methods are recommended to confirm the structure and purity of 2-bromoethyl phenyl benzylphosphonate?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, with characteristic shifts for the bromoethyl group (δ ~3.5–4.5 ppm) and phosphonate moiety (δ ~20–30 ppm in ³¹P NMR) . Mass spectrometry (MS) provides molecular ion validation (e.g., [M+H]⁺ or [M-Br]⁺ fragments). Purity assessment via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should use phosphonate-specific visualization agents (e.g., ammonium molybdate). For trace impurities, inductively coupled plasma mass spectrometry (ICP-MS) can detect residual catalysts (e.g., nickel or palladium) .
What safety protocols are essential when handling 2-bromoethyl phenyl benzylphosphonate in laboratory settings?
Due to its bromoethyl group and phosphonate reactivity, strict safety measures are required:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental release .
- Emergency Procedures: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
How can researchers address inconsistent yields during the synthesis of phosphonate derivatives like 2-bromoethyl phenyl benzylphosphonate?
Inconsistent yields often arise from competing side reactions (e.g., elimination or oxidation). Methodological strategies include:
- Catalyst Screening: Transition metals (e.g., Ni or Pd) may improve selectivity in coupling reactions but require rigorous exclusion of moisture/oxygen .
- Temperature Gradients: Slow warming from -78°C to room temperature during nucleophilic substitutions minimizes byproduct formation .
- Reagent Purity: Ensure anhydrous conditions for halogenating agents (e.g., DBH or PBr₃) to prevent hydrolysis .
How do adsorption properties of 2-bromoethyl phenyl benzylphosphonate compare to other phosphonates, and what factors explain discrepancies?
Adsorption behavior varies significantly with substituents. For instance, benzylphosphonates (pKa₂ ~7.93) exhibit lower adsorption than phenylphosphonates (pKa₂ ~6.47) due to differences in hydrophobicity and steric hindrance . Contradictions in adsorption data may arise from pH-dependent ionization (e.g., monoprotic vs. diprotic oxyanions) or surface interactions (e.g., silica vs. alumina substrates). Researchers should standardize pH (e.g., buffered solutions) and substrate composition when comparing adsorption isotherms .
What role does 2-bromoethyl phenyl benzylphosphonate play in modulating oligonucleotide therapeutic activity?
In antisense oligonucleotide (ODN) design, benzylphosphonate modifications (e.g., terminal vs. scattered placements) enhance RNase H activation while maintaining lipophilicity for membrane permeability. Terminally modified benzylphosphonate ODNs achieved 96% inhibition of HCV gene expression compared to scattered modifications, likely due to reduced steric hindrance on RNase H binding . Methodologically, therapeutic efficacy requires balancing modification density (e.g., 6/23 nucleotides) with IC₅₀ and therapeutic index calculations .
How do structural modifications (e.g., terminal bromoethyl groups) influence the reactivity of phosphonate esters in cyclization reactions?
The bromoethyl group acts as a leaving group in SN2 reactions, enabling cyclization under basic conditions. For example, butyllithium-induced cyclization of 2-benzyloxyphenylphosphonamidates generates heterocyclic products, with yields dependent on:
- Base Strength: Potassium tert-butoxide (KOt-Bu) in THF at -78°C minimizes premature elimination .
- Solvent Polarity: Low-polarity solvents (e.g., heptane) favor intramolecular cyclization over intermolecular side reactions .
Steric effects from phenyl/benzyl groups may slow kinetics, necessitating longer reaction times (e.g., 16 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
